

Bupivacaine Hydrochloride Monohydrate: A Tool for Investigating Ion Channel Kinetics

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Compound of Interest

Compound Name:	Bupivacaine hydrochloride monohydrate
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Application Notes and Protocols for Researchers

Bupivacaine hydrochloride monohydrate, a long-acting local anesthetic of the amide class, serves as an important tool for researchers studying the kinetics of ion channels. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (NaVs), thereby inhibiting the initiation and propagation of nerve impulses.^{[1][2]} However, its pharmacological profile extends to other ion channels, including potassium (K⁺) and calcium (Ca²⁺) channels, making it a versatile, albeit complex, probe for investigating ion channel function and modulation.^{[3][4]} These application notes provide detailed protocols and quantitative data for studying the effects of bupivacaine on various ion channels using patch-clamp electrophysiology.

Mechanism of Action

Bupivacaine primarily exerts its anesthetic effect by blocking voltage-gated sodium channels.^{[1][2]} It diffuses across the neuronal membrane and binds to the intracellular portion of these channels.^{[1][5]} This binding is state-dependent, with bupivacaine showing a higher affinity for the open and inactivated states of the channel compared to the resting state.^{[3][6]} By stabilizing the channel in a non-conducting conformation, bupivacaine prevents the influx of sodium ions necessary for depolarization and the generation of action potentials.^[1] Its long duration of action is attributed to its high lipid solubility and strong affinity for the sodium channel receptor.^[1]

Beyond its effects on sodium channels, bupivacaine also modulates the function of various potassium and calcium channels, which contributes to its therapeutic effects and potential cardiotoxicity.[3][4][7]

Data Presentation

The following tables summarize the half-maximal inhibitory concentrations (IC50) of bupivacaine for various ion channels, providing a quantitative basis for experimental design and interpretation.

Table 1: Bupivacaine IC50 Values for Voltage-Gated Sodium Channels (NaV)

Channel Subtype	Cell Type/Tissue	State/Condition	Bupivacaine IC50 (μM)
TTXs Na ⁺	Dorsal Root Ganglion Neurons	Tonic Block	13
TTXr Na ⁺	Dorsal Root Ganglion Neurons	Tonic Block	32
NaV1.5 (cardiac)	HEK-293 cells	Inactivated State	2.18
NaV1.5 (cardiac)	HEK-293 cells	Open Channel	69.5
Na ⁺ Channels	Peripheral Nerve Fibers	Tonic Block	27
R(+)-bupivacaine	Peripheral Nerve Fibers	Tonic Block	29
S(-)-bupivacaine	Peripheral Nerve Fibers	Tonic Block	44

TTXs: Tetrodotoxin-sensitive, TTXr: Tetrodotoxin-resistant[8][9][10]

Table 2: Bupivacaine IC50 Values for Potassium Channels (K⁺)

Channel Type	Cell Type/Tissue	Bupivacaine IC50 (μM)
Voltage-gated K+	Peripheral Nerve Fibers	92
ATP-sensitive K+ (KATP)	Rat Cardiomyocytes	29
Small conductance Ca2+-activated K+ type 2 (SK2)	HEK-293 cells	16.5
Tandem pore domain K+ (TASK)	Xenopus laevis oocytes	41
Flicker K+ Channel (R(+)-bupivacaine)	Peripheral Nerve Fibers	0.15
Flicker K+ Channel (S(-)-bupivacaine)	Peripheral Nerve Fibers	11
Large conductance Ca2+-activated K+ (BKCa)	Human Umbilical Artery Smooth Muscle Cells	324 (at +80 mV)

[4][9][11][12][13][14]

Table 3: Bupivacaine Effects on Calcium Channels (Ca2+)

Channel/Process	Observation
Sarcoplasmic Reticulum Ca2+ Release Channel	Enhanced [3H]ryanodine binding at 5 mM, inhibited at 10 mM in skeletal muscle.[15]
L-type Ca2+ channels	Implicated in bupivacaine's cardiotoxicity.[4]
General Ca2+ transport	Bupivacaine can inhibit Ca2+ uptake and the Na+-Ca2+ exchange pump.[16][17]

Experimental Protocols

The following are detailed protocols for investigating the effects of bupivacaine on ion channels using the patch-clamp technique.

Protocol 1: Determining the Tonic and Use-Dependent Block of Voltage-Gated Sodium Channels

This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels by bupivacaine in a mammalian cell line (e.g., HEK-293 cells) expressing a specific sodium channel subtype.

1. Cell Preparation:

- Culture HEK-293 cells stably expressing the sodium channel of interest.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluence.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
- Bupivacaine Stock Solution: Prepare a 10 mM stock solution of **bupivacaine hydrochloride monohydrate** in deionized water. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording (Whole-Cell Voltage Clamp):

- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
- Perfusion the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal and obtain the whole-cell configuration.
- Hold the cell at a holding potential of -100 mV.

4. Experimental Procedures:

- Tonic Block:

- Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) from the holding potential at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
- After obtaining a stable baseline, perfuse with increasing concentrations of bupivacaine.
- Measure the peak inward current at each concentration to determine the IC₅₀ for tonic block.

- Use-Dependent Block:

- Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz).
- Measure the peak current of each pulse in the train.
- Compare the reduction in current amplitude during the pulse train in the absence and presence of bupivacaine to quantify use-dependent block.

Protocol 2: Investigating the Effects on Potassium Channels

This protocol outlines a method to study the inhibitory effects of bupivacaine on a specific potassium channel subtype expressed in *Xenopus* oocytes or a mammalian cell line.

1. Cell/Oocyte Preparation:

- For mammalian cells, follow the cell preparation steps in Protocol 1, transfecting with the potassium channel of interest.
- For *Xenopus* oocytes, inject cRNA of the target potassium channel and incubate for 2-5 days.

2. Solutions:

- External Solution (for mammalian cells, in mM): 140 KCl, 2 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
- Internal (Pipette) Solution (for mammalian cells, in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
- Oocyte Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
- Bupivacaine Stock Solution: As in Protocol 1.

3. Electrophysiological Recording (Two-Electrode Voltage Clamp for Oocytes or Whole-Cell for Mammalian Cells):

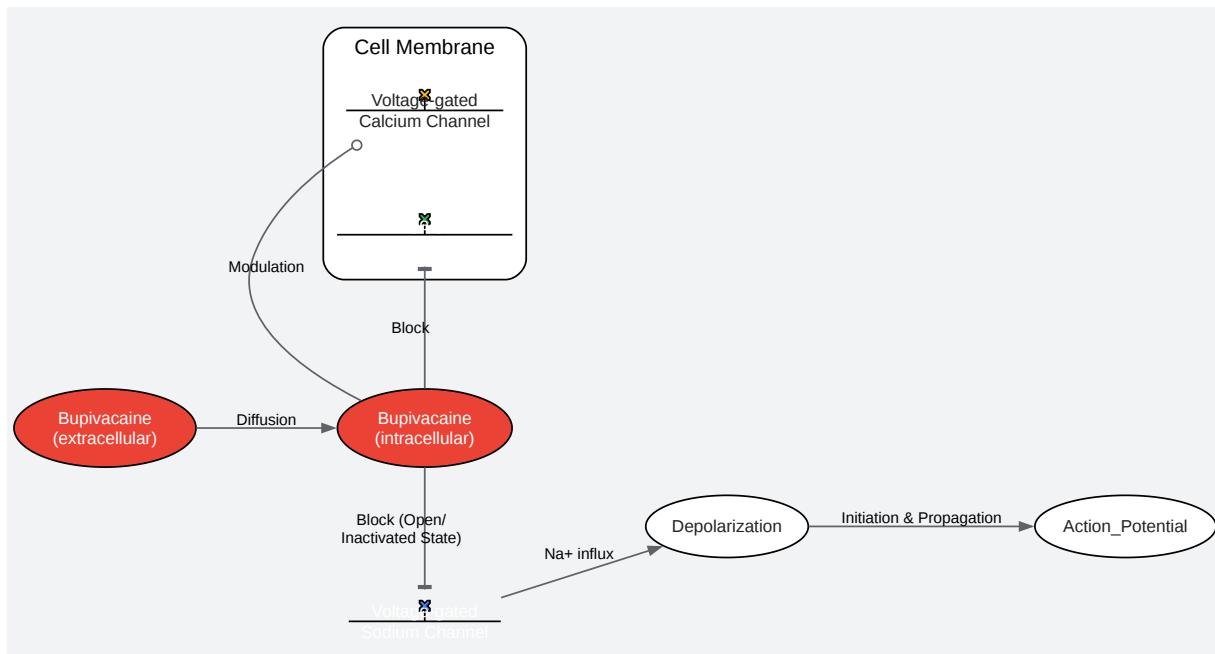
- For oocytes, place the oocyte in the recording chamber and impale with two microelectrodes (voltage and current).
- For mammalian cells, follow the whole-cell recording procedure from Protocol 1.
- Hold the cell/oocyte at a holding potential where the channels are predominantly in the closed state (e.g., -80 mV).

4. Experimental Procedure:

- Apply depolarizing voltage steps to activate the potassium channels (e.g., from -80 mV to +60 mV in 10 mV increments).
- Record the resulting outward potassium currents.
- After establishing a stable baseline, perfuse with various concentrations of bupivacaine.
- Measure the steady-state outward current at a specific depolarizing potential to determine the concentration-response relationship and IC₅₀ value.

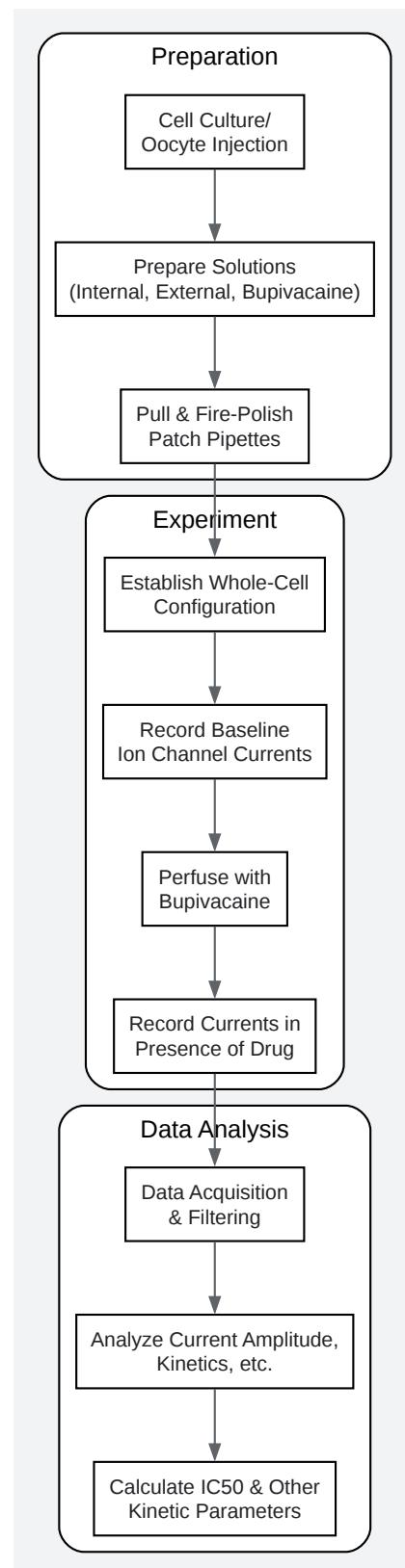
Visualizations

The following diagrams illustrate key conceptual frameworks for studying the interaction of bupivacaine with ion channels.



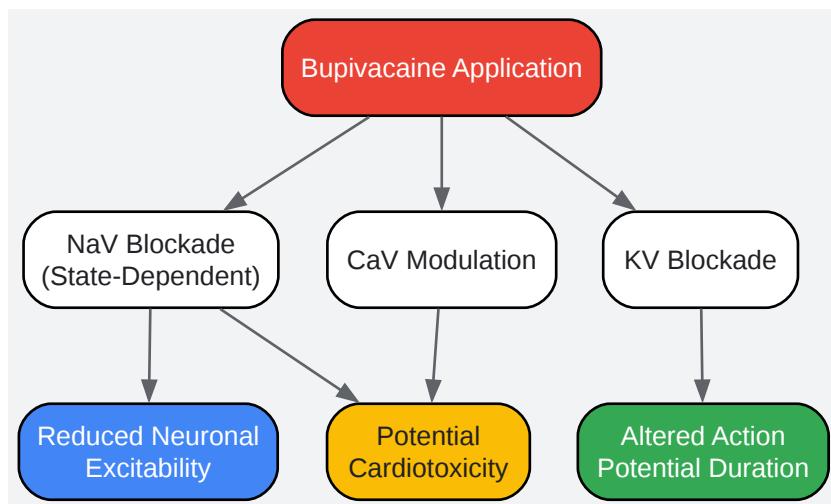
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Caption: Bupivacaine's primary mechanism of action.



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Caption: Experimental workflow for patch-clamp studies.



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Caption: Logical relationships of bupivacaine's effects.

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